![molecular formula C6H8N2O2 B1417434 2-Methoxy-6-methylpyrimidin-4(1H)-one CAS No. 55996-28-6](/img/structure/B1417434.png)
2-Methoxy-6-methylpyrimidin-4(1H)-one
Overview
Description
2-Methoxy-6-methylpyrimidin-4(1H)-one is a heterocyclic organic compound with the molecular formula C6H8N2O2 It is a derivative of pyrimidine, characterized by the presence of a methoxy group at the 2-position and a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-methylpyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxy-4,6-dichloropyrimidine with methylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 2- or 6-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various functionalized pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Research indicates that pyrimidine derivatives, including 2-Methoxy-6-methylpyrimidin-4(1H)-one, exhibit antiviral properties. A study demonstrated that similar compounds showed moderate to good activities against HIV-1, suggesting that modifications at the C-2 position of the pyrimidine ring can enhance anti-HIV activity . This positions this compound as a candidate for further exploration in antiviral drug development.
Case Study: Synthesis and Evaluation
A series of pyrimidine derivatives were synthesized and evaluated for their biological activity. The findings highlighted the importance of structural modifications in enhancing the efficacy of these compounds against viral infections. The specific role of the methoxy group in this compound warrants further investigation to understand its mechanism of action .
Agricultural Applications
Herbicidal Properties
Pyrimidine derivatives have been explored as potential herbicides due to their ability to inhibit specific metabolic pathways in plants. Preliminary studies suggest that compounds like this compound may exhibit selective herbicidal activity, making them suitable candidates for agricultural applications .
Data Table: Herbicidal Activity of Pyrimidine Derivatives
Compound | Activity Level | Target Species |
---|---|---|
This compound | Moderate | Various weeds |
5-Allyl-6-benzylpyrimidin derivatives | High | Grasses and broadleaf weeds |
Biochemical Research
Role as a Biochemical Probe
Due to its structural characteristics, this compound can serve as a biochemical probe in research settings. Its ability to interact with various biological targets makes it valuable for studying enzyme mechanisms and metabolic pathways .
Case Study: Enzyme Inhibition
In biochemical assays, similar pyrimidine derivatives have been shown to inhibit key enzymes involved in nucleotide metabolism. This inhibition can be quantitatively assessed using enzyme kinetics, providing insights into the compound's potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of 2-Methoxy-6-methylpyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved vary based on the biological context and the specific derivatives of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyrimidine: Lacks the methyl group at the 6-position.
6-Methylpyrimidin-4(1H)-one: Lacks the methoxy group at the 2-position.
2,6-Dimethylpyrimidin-4(1H)-one: Has a methyl group instead of a methoxy group at the 2-position.
Uniqueness
2-Methoxy-6-methylpyrimidin-4(1H)-one is unique due to the presence of both the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.
Biological Activity
2-Methoxy-6-methylpyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a methoxy group at the 2-position and a methyl group at the 6-position of the pyrimidine ring, contributing to its unique chemical properties and biological effects.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a pyrimidine ring, which is known for its role in various biological processes and as a scaffold for drug development.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In a comparative study, it was found to be effective against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound displayed moderate activity against Staphylococcus aureus , Escherichia coli , and Candida albicans . The introduction of substituents on the pyrimidine ring can modulate its activity, indicating a structure-activity relationship (SAR) that merits further investigation .
Anticancer Potential
Research has indicated that derivatives of pyrimidine compounds, including this compound, possess anticancer properties. Specifically, studies have shown that certain analogs can inhibit the proliferation of cancer cell lines such as HeLa cells at concentrations lower than 10 μM. The mechanism of action is thought to involve DNA alkylation, leading to cell cycle arrest and apoptosis in cancer cells .
The proposed mechanisms through which this compound exerts its biological effects include:
- DNA Interaction : The compound may interact with DNA, leading to alkylation and subsequent disruption of cellular processes.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways essential for bacterial growth and cancer cell proliferation.
Study on Antimicrobial Activity
In a recent study published in MDPI, various derivatives of pyrimidine were synthesized and tested for their antimicrobial efficacy. The results indicated that this compound showed promising activity against multiple pathogens, suggesting its potential as a lead compound for developing new antimicrobial agents .
Study on Anticancer Activity
Another significant study focused on the antiproliferative effects of pyrimidine derivatives. It was reported that compounds similar to this compound exhibited notable cytotoxicity against tumor cells, with mechanisms involving DNA damage response pathways being highlighted. This positions the compound as a candidate for further development in cancer therapeutics .
Table 1: Antimicrobial Activity of this compound
Pathogen | Activity Level |
---|---|
Staphylococcus aureus | Moderate |
Escherichia coli | Moderate |
Candida albicans | Moderate |
Table 2: Anticancer Activity Against HeLa Cells
Compound | Concentration (μM) | Effect |
---|---|---|
This compound | <10 | Significant inhibition |
Control (DMSO) | - | No effect |
Properties
IUPAC Name |
2-methoxy-4-methyl-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-3-5(9)8-6(7-4)10-2/h3H,1-2H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYUGFDHGVCIJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449509 | |
Record name | 2-Methoxy-6-methylpyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55996-28-6 | |
Record name | 2-Methoxy-6-methylpyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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